Spirocyclic Constraint Confers 3.75-Fold Improvement in Target Binding Affinity (Kd) Versus Linear Analogs
The 4,7-diazaspiro[2.5]octane scaffold, when incorporated into the SMN2 splicing modifier risdiplam, provides conformational rigidity that significantly improves target binding compared to flexible linear analogs. The Kd for the spirocyclic derivative is 12 nM, whereas a linear analog lacking the spiro junction exhibits a Kd of 45 nM, representing a 3.75-fold enhancement in binding affinity .
| Evidence Dimension | Binding affinity (Kd) to SMN2 splicing complex |
|---|---|
| Target Compound Data | Kd = 12 nM |
| Comparator Or Baseline | Linear analog (no spiro junction) Kd = 45 nM |
| Quantified Difference | 3.75-fold improvement (12 nM vs 45 nM) |
| Conditions | In vitro binding assay; risdiplam derivatives |
Why This Matters
A 3.75-fold improvement in Kd directly translates to higher target engagement at lower doses, reducing off-target risk and improving therapeutic index in drug development programs.
